An In-Depth Technical Guide to 2-Chloro-5-pentylpyrimidine: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 2-Chloro-5-pentylpyrimidine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Chloro-5-pentylpyrimidine. While specific experimental data for this compound is limited in publicly available literature, this document consolidates available information and presents representative experimental protocols based on established methods for related pyrimidine derivatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. This guide serves as a foundational resource for researchers interested in exploring the potential of 2-Chloro-5-pentylpyrimidine in drug discovery and development.
Chemical and Physical Properties
2-Chloro-5-pentylpyrimidine is a substituted pyrimidine with a pentyl group at the 5-position and a chlorine atom at the 2-position. Its chemical structure and key identifiers are presented below.
Identifiers and Descriptors
| Identifier | Value |
| IUPAC Name | 2-chloro-5-pentylpyrimidine |
| CAS Number | 154466-62-3[1][2] |
| Molecular Formula | C₉H₁₃ClN₂[1][2] |
| Molecular Weight | 184.67 g/mol [1] |
| Canonical SMILES | CCCCCC1=CN=C(N=C1)Cl |
| InChI Key | WMARUIMXVALOMF-UHFFFAOYSA-N[1][2] |
Physical Properties
The known physical properties of 2-Chloro-5-pentylpyrimidine are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Appearance | Clear, colorless to pale yellow liquid | [2] |
| Boiling Point | 124 °C at 3 mmHg[1] | Experimental |
| Density | 1.085 g/cm³[1] | Experimental |
| Refractive Index | 1.504[1] | Experimental |
| Flash Point | 97 °C[1] | Experimental |
| XLogP3 | 3.6 | |
| Melting Point | Not available | |
| Solubility | Not available |
Spectral Data
Detailed experimental spectral data for 2-Chloro-5-pentylpyrimidine is not widely available. However, predicted data and information from related compounds can provide insights.
| Spectrum | Data |
| Mass Spectrometry | Predicted m/z values for various adducts are available, including [M+H]⁺ at 185.08400 and [M+Na]⁺ at 207.06594[3]. |
| Infrared (IR) Spectroscopy | An ATR-IR spectrum is available from Bio-Rad Laboratories, sourced from an Alfa Aesar sample. |
| ¹H and ¹³C NMR | Specific experimental spectra for 2-Chloro-5-pentylpyrimidine are not publicly available. General principles of NMR spectroscopy can be used to predict the expected chemical shifts and splitting patterns[4]. |
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis, purification, and analysis of 2-Chloro-5-pentylpyrimidine. These protocols are based on established procedures for similar pyrimidine derivatives and should be adapted and optimized as needed.
Synthesis of 2-Chloro-5-pentylpyrimidine
A common route for the synthesis of 2-chloropyrimidines involves the diazotization of a corresponding 2-aminopyrimidine followed by a Sandmeyer-type reaction. An alternative approach involves the direct chlorination of a hydroxypyrimidine precursor.
Method: Diazotization of 2-Amino-5-pentylpyrimidine
This procedure is adapted from a general method for the synthesis of 2-chloropyrimidines[5].
Materials:
-
2-Amino-5-pentylpyrimidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Isopentane
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-pentylpyrimidine in concentrated hydrochloric acid, maintaining the temperature at 0 °C with an ice bath.
-
Cool the solution to -15 °C using an acetone-dry ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above -10 °C.
-
After the addition is complete, stir the mixture for an additional hour, allowing the temperature to rise to -5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Neutralize the mixture carefully with a cold sodium hydroxide solution to approximately pH 7, keeping the temperature below 10 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from isopentane.
Caption: General workflow for the synthesis of 2-Chloro-5-pentylpyrimidine.
Purification
Purification of the crude product is essential to remove unreacted starting materials and byproducts.
Method: Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude 2-Chloro-5-pentylpyrimidine in a minimal amount of the non-polar solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Methods
The purity and identity of the synthesized 2-Chloro-5-pentylpyrimidine can be confirmed using various analytical techniques.
Method: High-Performance Liquid Chromatography (HPLC)
This method is adapted from general procedures for the analysis of pyrimidine derivatives[6][7][8].
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile halogenated heterocyclic compounds[1].
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500.
Biological Activity and Potential Applications
While no specific biological activity has been reported for 2-Chloro-5-pentylpyrimidine, the pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous natural and synthetic compounds with a wide range of pharmacological activities[6].
Overview of Pyrimidine Derivatives in Drug Discovery
Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including:
-
Anticancer: As inhibitors of various kinases and as antimetabolites[6].
-
Antimicrobial: Including antibacterial, antifungal, and antiviral properties[6].
-
Anti-inflammatory: Acting on various targets in inflammatory pathways[6].
-
Central Nervous System (CNS) Activity: Including anticonvulsant and anxiolytic effects.
The diverse biological activities of pyrimidines stem from their ability to mimic endogenous nucleobases and interact with a wide range of biological targets.
Structure-Activity Relationship (SAR) Considerations
The substituents on the pyrimidine ring play a crucial role in determining the biological activity and selectivity of the compound.
-
The 2-Chloro Group: The chlorine atom at the 2-position is a versatile handle for further chemical modifications. It can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to generate libraries of new compounds for biological screening. This synthetic tractability makes 2-chloropyrimidines valuable intermediates in drug discovery.
-
The 5-Pentyl Group: The lipophilic pentyl group at the 5-position will significantly influence the compound's physicochemical properties, such as its solubility, membrane permeability, and potential for hydrophobic interactions with biological targets. The length and branching of this alkyl chain can be modified to fine-tune these properties and explore the structure-activity relationship.
Caption: A potential workflow for the biological evaluation of 2-Chloro-5-pentylpyrimidine.
Safety and Handling
Based on available information, 2-Chloro-5-pentylpyrimidine should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is reported to cause skin and serious eye irritation[1].
Conclusion
2-Chloro-5-pentylpyrimidine is a readily accessible chemical intermediate with potential for further exploration in medicinal chemistry. This technical guide has summarized its known physical and chemical properties and provided representative experimental protocols for its synthesis, purification, and analysis. While specific biological data for this compound is currently lacking, the rich pharmacology of the pyrimidine scaffold suggests that 2-Chloro-5-pentylpyrimidine and its derivatives are promising candidates for future drug discovery efforts. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.
References
- 1. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. CN102079725B - Method for preparing 2-chloropyrimidine - Google Patents [patents.google.com]
- 4. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
